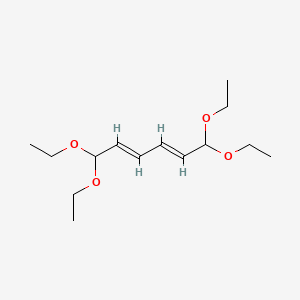

1,1,6,6-Tetraethoxyhexa-2,4-diene

Beschreibung

Eigenschaften

CAS-Nummer |

58301-64-7 |

|---|---|

Molekularformel |

C14H26O4 |

Molekulargewicht |

258.35 g/mol |

IUPAC-Name |

(2E,4E)-1,1,6,6-tetraethoxyhexa-2,4-diene |

InChI |

InChI=1S/C14H26O4/c1-5-15-13(16-6-2)11-9-10-12-14(17-7-3)18-8-4/h9-14H,5-8H2,1-4H3/b11-9+,12-10+ |

InChI-Schlüssel |

ACPZXXNPYPSAKR-WGDLNXRISA-N |

Isomerische SMILES |

CCOC(OCC)/C=C/C=C/C(OCC)OCC |

Kanonische SMILES |

CCOC(C=CC=CC(OCC)OCC)OCC |

Herkunft des Produkts |

United States |

An In-depth Technical Guide to Malonaldehyde Bis(diethyl acetal): Synthesis, Reactivity, and Applications in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of Malonaldehyde bis(diethyl acetal), systematically known as 1,1,3,3-Tetraethoxypropane. Initially addressing a common point of confusion with muconaldehyde, this document elucidates the precise chemical structure, physicochemical properties, and detailed spectral characterization of this versatile synthetic intermediate. We delve into the causality behind established synthetic protocols, offering a step-by-step methodology for its preparation. The core of this guide focuses on the compound's reactivity, particularly its role as a stable and effective precursor to the highly reactive malondialdehyde, and its subsequent applications as a cornerstone in the synthesis of diverse heterocyclic systems and other valuable molecular scaffolds. Special emphasis is placed on its utility for researchers, scientists, and drug development professionals, showcasing its role in the construction of pyrimidines, cyanine dyes, and other pharmacologically relevant structures.

Introduction: Clarifying the Nomenclature and Significance

While the query for "Muconaldehyde bis(diethyl acetal)" is noted, the overwhelmingly prevalent and commercially significant compound in scientific literature and chemical catalogs is Malonaldehyde bis(diethyl acetal) . Muconaldehyde is a six-carbon unsaturated dialdehyde, whereas malonaldehyde is a three-carbon dialdehyde. This guide will focus on the latter, a cornerstone reagent in synthetic organic chemistry.

Malonaldehyde bis(diethyl acetal), with the systematic IUPAC name 1,1,3,3-tetraethoxypropane, is a stable, protected form of malondialdehyde (MDA). MDA is a highly reactive 1,3-dicarbonyl compound that is prone to self-condensation and polymerization, making it difficult to handle and store.[1] The acetal protection renders the molecule stable under neutral and basic conditions, yet allows for the controlled, in-situ generation of MDA under acidic conditions. This "on-demand" availability of a reactive C3 building block is the cornerstone of its extensive utility in organic synthesis, particularly in the pharmaceutical and materials science sectors.[2]

This guide serves as a technical deep-dive into the essential aspects of Malonaldehyde bis(diethyl acetal), providing the foundational knowledge and practical insights required for its effective utilization in a research and development setting.

Chemical Structure and Physicochemical Properties

The molecular structure of Malonaldehyde bis(diethyl acetal) consists of a central three-carbon propane chain where the terminal carbons (C1 and C3) are each bonded to two ethoxy groups, forming acetal functionalities.

Linear Formula : (C2H5O)2CHCH2CH(OC2H5)2

Molecular Structure:

Caption: Chemical structure of 1,1,3,3-Tetraethoxypropane.

Physicochemical Data

The following table summarizes the key physical and chemical properties of Malonaldehyde bis(diethyl acetal).

| Property | Value | Reference(s) |

| CAS Number | 122-31-6 | |

| Molecular Formula | C11H24O4 | |

| Molecular Weight | 220.31 g/mol | |

| Appearance | Clear colorless to yellow liquid | [3] |

| Boiling Point | 220 °C (lit.) | |

| Melting Point | -90 °C | |

| Density | 0.919 g/mL at 25 °C (lit.) | |

| Refractive Index (n20/D) | 1.411 (lit.) | |

| Flash Point | 88 °C (190.4 °F) - closed cup | |

| Solubility | Insoluble in water; Soluble in chloroform, ethyl acetate, methanol | [3] |

| Synonyms | 1,1,3,3-Tetraethoxypropane, Malonaldehyde tetraethyl acetal | [4] |

Synthesis and Manufacturing

The industrial synthesis of 1,1,3,3-tetraalkoxypropanes, including the diethyl acetal, is typically achieved through the acid-catalyzed reaction of a trialkyl orthoformate with a corresponding alkyl vinyl ether.[5] This method is efficient but requires careful handling of volatile and flammable reagents like ethyl vinyl ether.[5]

General Synthetic Pathway

The fundamental transformation involves the addition of triethyl orthoformate to ethyl vinyl ether in the presence of an acid catalyst, such as iron(III) chloride.

Caption: General synthetic route to 1,1,3,3-Tetraethoxypropane.

Experimental Protocol: Laboratory Scale Synthesis

This protocol is adapted from established methodologies for the synthesis of related acetals.[6]

Materials:

-

Triethyl orthoformate

-

Ethyl vinyl ether

-

Anhydrous iron(III) chloride (FeCl3)

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Reaction flask (four-necked, equipped with a mechanical stirrer, thermometer, dropping funnel, and nitrogen inlet)

Procedure:

-

Reaction Setup: Charge a 500 mL four-necked flask with triethyl orthoformate (1.0 mol).

-

Catalyst Addition: While stirring under a nitrogen atmosphere, add a catalytic amount of anhydrous iron(III) chloride (e.g., 0.002 mol).

-

Controlled Addition: Cool the reaction mixture to -15 °C using an appropriate cooling bath. Slowly add ethyl vinyl ether (0.95 mol) dropwise via the dropping funnel over a period of 5 hours, ensuring the temperature is maintained at -15 °C.

-

Reaction Aging: After the addition is complete, allow the solution to stir at -15 °C for an additional 2 hours to ensure the reaction goes to completion.

-

Quenching: Quench the reaction by adding saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and remove the solvent under reduced pressure. The crude product is then purified by fractional distillation under vacuum to yield pure 1,1,3,3-tetraethoxypropane.

Causality in Experimental Design:

-

Low Temperature (-15 °C): The reaction is exothermic. Maintaining a low temperature is crucial to control the reaction rate, prevent side reactions, and minimize the volatilization of the low-boiling ethyl vinyl ether.[5]

-

Anhydrous Conditions: The acid catalyst (FeCl3) and the acetal product are sensitive to water. The presence of moisture would lead to premature hydrolysis of the product and deactivation of the catalyst.

-

Slow Addition: This ensures that the concentration of the reactive vinyl ether remains low, preventing polymerization and allowing for efficient heat dissipation.

Spectral Characterization (E-E-A-T)

Accurate structural elucidation is paramount. The following is an interpretation of the expected spectral data for 1,1,3,3-tetraethoxypropane.

¹H NMR Spectroscopy

The proton NMR spectrum is a key diagnostic tool for confirming the structure.[4][7]

-

Triplet (δ ≈ 4.7-4.8 ppm): This signal corresponds to the two methine protons (-CH(OEt)2). It is a triplet due to coupling with the adjacent methylene protons.

-

Quintet or Multiplet (δ ≈ 3.4-3.7 ppm): The eight protons of the four methylene groups in the ethoxy substituents (-OCH2CH3) will appear as a complex multiplet.

-

Triplet (δ ≈ 1.9-2.1 ppm): This triplet arises from the central methylene protons (-CH2-). It is coupled to the two methine protons on either side.

-

Triplet (δ ≈ 1.1-1.2 ppm): A large, upfield triplet corresponding to the twelve protons of the four methyl groups in the ethoxy substituents (-OCH2CH3).

¹³C NMR Spectroscopy

The carbon NMR spectrum provides complementary information on the carbon skeleton.

-

δ ≈ 100-102 ppm: Signal for the two methine carbons (-C H(OEt)2).

-

δ ≈ 60-62 ppm: Signal for the four methylene carbons of the ethoxy groups (-OC H2CH3).

-

δ ≈ 40-42 ppm: Signal for the central methylene carbon (-C H2-).

-

δ ≈ 15-16 ppm: Signal for the four methyl carbons of the ethoxy groups (-OCH2C H3).

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying the key functional groups.[4]

-

2970-2870 cm⁻¹: Strong C-H stretching vibrations from the alkyl groups.

-

1120-1050 cm⁻¹: A characteristic strong and broad C-O-C stretching band, indicative of the ether and acetal functionalities.

-

Absence of C=O stretch (≈ 1700 cm⁻¹): Confirms the absence of any unreacted or hydrolyzed aldehyde starting material.

Chemical Reactivity and Mechanistic Pathways

The primary utility of 1,1,3,3-tetraethoxypropane stems from its ability to act as a stable precursor to malondialdehyde through acid-catalyzed hydrolysis.

Acid-Catalyzed Hydrolysis

Under acidic aqueous conditions, the acetal groups are hydrolyzed to reveal the dialdehyde. This process is reversible but can be driven to completion by removing the ethanol by-product or using a large excess of water.[1][8]

Mechanism:

-

Protonation: The ether oxygen of an acetal group is protonated by a hydronium ion (H3O+).[9]

-

Leaving Group Departure: The protonated oxygen makes the ethoxy group a good leaving group (ethanol), which departs, forming a resonance-stabilized oxocarbenium ion.

-

Nucleophilic Attack by Water: A water molecule attacks the electrophilic carbon of the oxocarbenium ion.

-

Deprotonation: The resulting intermediate is deprotonated by a water molecule to form a hemiacetal and regenerate the hydronium ion catalyst.

-

Repeat: The process repeats for the second ethoxy group on the same carbon and then for the acetal on the other end of the molecule, ultimately yielding malondialdehyde.

Caption: Simplified workflow of acid-catalyzed hydrolysis.

Applications in Drug Development and Organic Synthesis

1,1,3,3-Tetraethoxypropane is a versatile C3 synthon used in the construction of a wide array of molecular frameworks.

Synthesis of Pyrimidines

Pyrimidines are a critical class of N-heterocycles found in numerous pharmaceuticals (e.g., antivirals, anticancer agents). The most common synthesis involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine, urea, or guanidine.[10] By generating malondialdehyde in situ from its acetal precursor, chemists can perform these cyclocondensation reactions under controlled conditions to build the pyrimidine core.[11][12]

Caption: Workflow for pyrimidine synthesis.

Synthesis of Cyanine Dyes

Cyanine dyes are fluorescent molecules with applications in biological imaging and as photosensitizers.[13] The synthesis of symmetrical cyanine dyes often involves the condensation of two equivalents of a quaternized heterocyclic salt (e.g., an indoleninium salt) with a three-carbon bridging unit.[14][15] 1,1,3,3-Tetraethoxypropane, after conversion to an intermediate like malondialdehyde dianil hydrochloride, serves as this essential C3 spacer, forming the polymethine chain that is characteristic of these dyes.[15]

Vilsmeier-Haack Type Reactions and Formylations

While not a direct Vilsmeier-Haack reaction, the in-situ generated malondialdehyde can react with activated aromatic or heterocyclic compounds in a similar fashion to introduce formyl groups or participate in related cyclizations, expanding its synthetic utility.[16]

Handling and Storage

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong acids and oxidizing agents. Recommended storage temperature is 2-8°C.

-

Handling: Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses, and a lab coat. Handle in a fume hood to avoid inhalation of vapors.

-

Safety: The compound is harmful if swallowed. It is a combustible liquid.

Conclusion

Malonaldehyde bis(diethyl acetal) (1,1,3,3-tetraethoxypropane) is a synthetically invaluable and commercially available reagent. Its stability, coupled with its capacity to generate the highly reactive malondialdehyde synthon on demand, provides a reliable and controllable method for introducing a three-carbon unit in complex molecule synthesis. For professionals in drug development and organic synthesis, a thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential in the creation of novel heterocycles and other intricate molecular architectures.

References

- Kakinuma, S., Mita, S., & Murotani, M. (2006). Process for producing tetraalkoxypropane and derivative thereof. U.S.

- Ferreira, V. F., et al. (2024). A Modular Approach for the Synthesis of Diverse Heterobifunctional Cyanine Dyes. The Journal of Organic Chemistry.

- Pisoni, D. S., et al. (2015). Synthesis of cyanine dyes: potential fluorescent probes for biological applications.

-

PubChem. (n.d.). 1,1,3,3-Tetraethoxypropane. Retrieved from [Link]

- Pisoni, D. S., et al. (2014). Symmetrical and Asymmetrical Cyanine Dyes.

-

El-Gohary, N. S. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. Retrieved from [Link]

-

Suzhou Senfeida Chemical Co., Ltd. (n.d.). Malonaldehyde Bis(diethyl Acetal). Retrieved from [Link]

- Wang, Z., et al. (2010). Synthesis and Characterization of Heptamethine Cyanine Dyes. Molecules.

- de la Torre, M. C., & Gotor, V. (2023).

-

Tin Hang Technology Limited. (n.d.). 8057970250 malondialdehyde bis (diethyl acetal) for synthesis. Retrieved from [Link]

- Journal of Chemical Reviews. (2025). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Journal of Chemical Reviews.

-

ResearchGate. (n.d.). Cycloaddition Reactions. Retrieved from [Link]

-

Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

OpenStax. (2023, September 20). 30.5 Cycloaddition Reactions. In Organic Chemistry. Retrieved from [Link]

-

Patel, K. D., & Mistry, B. D. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

-

Clark, J. (n.d.). mechanism for the acid catalysed hydrolysis of esters. Chemguide. Retrieved from [Link]

- Akamanchi, K. G., & Patel, H. R. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)malonaldehyde and its synthetic applications. Chemistry of Heterocyclic Compounds.

-

Divakaran, R. (n.d.). Mechanisms of Ester hydrolysis. Retrieved from [Link]

- Wang, S., et al. (2025).

-

Chemistry Steps. (2020, February 22). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

-

University of Bristol. (n.d.). NMR Spectroscopy. Retrieved from [Link]

-

ResearchGate. (2025, October 12). (PDF) Acid-catalyzed hydrolysis kinetics of organic hydroperoxides: computational strategy and structure–activity relationship. Retrieved from [Link]

- El-Sayed, W. A., et al. (2016). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica.

-

Name Reactions in Organic Synthesis. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

- Trove, S. (2023, August 31). Cycloaddition reactions. Science Trove.

-

NIST. (n.d.). Propane, 1,1,3,3-tetramethoxy-. NIST WebBook. Retrieved from [Link]

- The [3+2]Cycloaddition Reaction. (n.d.). The [3+2]Cycloaddition Reaction.

-

Chemistry Steps. (2025, July 6). Formation and Reactions of Acetals. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Dimethyl Acetals. Retrieved from [Link]

-

Organic Syntheses. (n.d.). propiolaldehyde diethyl acetal. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 1,1,3,3-Tetraethoxypropane | Biochemical reagent | TargetMol [targetmol.com]

- 3. sfdchem.com [sfdchem.com]

- 4. 1,1,3,3-Tetraethoxypropane | C11H24O4 | CID 67147 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. US20060183948A1 - Process for producing tetraalkoxypropane and derivative thereof - Google Patents [patents.google.com]

- 6. 1,1,3,3-Tetramethoxypropane synthesis - chemicalbook [chemicalbook.com]

- 7. 1,1,3,3-Tetramethoxypropane(102-52-3) 1H NMR spectrum [chemicalbook.com]

- 8. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. bu.edu.eg [bu.edu.eg]

- 11. mdpi.com [mdpi.com]

- 12. derpharmachemica.com [derpharmachemica.com]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. growingscience.com [growingscience.com]

A Technical Guide to the Comparative Stability of 1,1,6,6-Tetraethoxy-2,4-hexadiene and Muconaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the chemical stability of trans,trans-muconaldehyde versus its diethyl acetal derivative, 1,1,6,6-tetraethoxy-2,4-hexadiene. Muconaldehyde, a conjugated dialdehyde, is a highly reactive and unstable molecule, prone to rapid polymerization and degradation, which complicates its handling and application.[1][2] In contrast, 1,1,6,6-tetraethoxy-2,4-hexadiene serves as a stable, isolable, and manageable precursor. The protection of the aldehyde functionalities as acetals dramatically reduces reactivity, allowing for storage and controlled, in-situ generation of the parent dialdehyde under specific acidic conditions.[3][4] This guide will explore the structural and electronic factors governing this stability difference, provide practical protocols for handling and deprotection, and illustrate the strategic advantage of using the acetal form in complex chemical synthesis.

Introduction: The Challenge of a Reactive Dialdehyde

trans,trans-Muconaldehyde, systematically named (2E,4E)-hexa-2,4-dienedial, is a molecule of significant interest due to its role as a metabolite of benzene and its potential as a synthon in organic chemistry.[1][5] Its structure features a conjugated system of two double bonds and two terminal aldehyde groups. This arrangement, while providing unique electronic properties, also renders the molecule exceptionally reactive. The electron-withdrawing nature of the aldehyde groups makes the conjugated system highly susceptible to nucleophilic attack, and the molecule readily undergoes self-polymerization, making it difficult to isolate, store, and utilize effectively.[6][7]

To overcome these stability challenges, chemists employ the strategy of protecting groups. For aldehydes, one of the most robust and widely used protecting groups is the acetal.[8][9] By converting the aldehyde groups of muconaldehyde to diethyl acetals, we obtain 1,1,6,6-tetraethoxy-2,4-hexadiene. This structural modification effectively "masks" the reactive aldehyde functionality, yielding a stable and manageable compound that can be readily converted back to muconaldehyde when needed.[3]

This guide will dissect the chemical principles that underpin the stark difference in stability between these two compounds.

Molecular Structure and its Influence on Stability

The stability of a molecule is intrinsically linked to its structure and the nature of its functional groups.

Muconaldehyde: A Highly Reactive Conjugated System

The structure of muconaldehyde is characterized by two key features that contribute to its instability:

-

Conjugated Aldehyde Groups: The aldehyde carbonyl group (C=O) is highly polarized, with an electrophilic carbon atom. In muconaldehyde, this electrophilicity is amplified by the conjugated π-system.

-

Propensity for Polymerization: Aldehydes, especially unsaturated ones, are known to polymerize.[6] This process can be initiated by trace amounts of acid, base, or even light, leading to the formation of complex, often intractable, polymeric materials. The reaction of muconaldehyde with biological nucleophiles like glutathione has been shown to be rapid, highlighting its high reactivity.[1]

1,1,6,6-Tetraethoxy-2,4-hexadiene: The Stabilizing Effect of Acetal Protection

The conversion of aldehydes to acetals replaces the reactive C=O double bond with two C-O single bonds, fundamentally altering the molecule's reactivity.[4]

-

Removal of the Electrophilic Carbonyl Carbon: The acetal carbon is not electrophilic and is therefore unreactive towards nucleophiles.[3]

-

Stability Across a Range of Conditions: Acetals are exceptionally stable under neutral and basic conditions.[8][10] They do not react with common nucleophiles, organometallic reagents (like Grignard reagents), hydrides (like LiAlH₄), or many oxidizing and reducing agents.[3][8] This stability allows for chemical manipulations on other parts of a molecule without affecting the protected aldehyde.

The core concept is visually summarized in the diagram below, showing the reactive aldehyde being "capped" by the stable acetal groups.

Caption: Chemical relationship between muconaldehyde and its stable acetal form.

Comparative Data Summary

The fundamental differences in the properties of these two compounds are summarized below for clarity.

| Property | Muconaldehyde | 1,1,6,6-Tetraethoxy-2,4-hexadiene |

| IUPAC Name | (2E,4E)-Hexa-2,4-dienedial | 1,1,6,6-Tetraethoxy-2,4-hexadiene |

| Molecular Formula | C₆H₆O₂ | C₁₄H₂₆O₄ |

| Key Functional Groups | Conjugated Aldehydes | Conjugated Acetals |

| Relative Stability | Low: Prone to polymerization and degradation. | High: Stable under neutral/basic conditions. |

| Reactivity Profile | Highly reactive with nucleophiles, acids, and bases. | Stable to nucleophiles and bases; reacts with aqueous acid.[3][8] |

| Storage & Handling | Requires inert atmosphere, low temperatures, and protection from light.[11][12] | Can be stored at room temperature in a sealed container away from strong acids. |

Experimental Protocols and Methodologies

The practical utility of 1,1,6,6-tetraethoxy-2,4-hexadiene lies in its ability to be a stable precursor from which the reactive muconaldehyde can be generated on demand.

Synthesis of 1,1,6,6-Tetraethoxy-2,4-hexadiene

The synthesis of the acetal is a protective measure. While specific syntheses of muconaldehyde itself are challenging due to its instability, its acetal can be prepared from more stable precursors. For instance, it can be synthesized via olefination reactions or other C-C bond-forming strategies where the acetal-protected aldehydes are built up.[13][14]

Protocol: Acid-Catalyzed Deprotection (Hydrolysis) of the Acetal

This protocol details the regeneration of muconaldehyde from its stable acetal precursor. The mechanism involves the protonation of an acetal oxygen, followed by the elimination of ethanol to form an oxonium ion, which is then attacked by water.[4][10] This process repeats for the second acetal group.

Objective: To generate a solution of trans,trans-muconaldehyde for immediate use in a subsequent reaction.

Materials:

-

1,1,6,6-Tetraethoxy-2,4-hexadiene

-

Tetrahydrofuran (THF), anhydrous

-

Deionized Water

-

2M Hydrochloric Acid (HCl)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Stir plate and stir bar

-

Round-bottom flask

-

Separatory funnel

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 1,1,6,6-tetraethoxy-2,4-hexadiene (1 equivalent) in THF (approx. 0.1 M concentration).

-

Acidification: To the stirred solution, add deionized water (10 equivalents) followed by the dropwise addition of 2M HCl until the pH of the aqueous phase is approximately 1-2. The use of aqueous acid is critical for the hydrolysis to proceed.[10][15]

-

Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the hydrolysis by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), observing the disappearance of the starting acetal. The reaction is typically complete within 1-4 hours.

-

Work-up (for isolation, if required): Note: It is highly recommended to use the resulting muconaldehyde solution directly. Isolation is difficult due to instability. If isolation is attempted, proceed with extreme care. a. Quench the reaction by carefully adding saturated sodium bicarbonate solution until the aqueous layer is neutral (pH ~7). b. Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether or dichloromethane). c. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure at low temperature.

-

Immediate Use: The resulting muconaldehyde solution in the organic solvent should be used immediately in the next synthetic step without delay to prevent polymerization.

The following diagram illustrates the workflow from the stable precursor to its application.

Caption: Synthetic workflow using the stable acetal precursor.

Conclusion

The comparison between 1,1,6,6-tetraethoxy-2,4-hexadiene and muconaldehyde serves as a classic example of the power of protecting group chemistry in organic synthesis. While both molecules share the same core carbon skeleton, their stability and handling properties are vastly different.

-

Muconaldehyde is an unstable, highly reactive dialdehyde that is prone to rapid polymerization, making it a challenging reagent to work with directly.

-

1,1,6,6-Tetraethoxy-2,4-hexadiene is a stable, manageable crystalline solid. The acetal groups effectively "deactivate" the aldehyde functionalities, rendering the molecule inert to a wide range of reaction conditions under which the unprotected aldehyde would decompose.

For researchers and drug development professionals, understanding this relationship is crucial. The use of 1,1,6,6-tetraethoxy-2,4-hexadiene allows for the controlled and efficient utilization of the muconaldehyde skeleton in complex synthetic pathways, ensuring reproducibility and higher yields by avoiding the pitfalls associated with the handling of its unstable parent compound.

References

-

Scribd. Acetal As A Protective Group in Organic Synthesis. Available at: [Link]

-

Pluth, M. D., Bergman, R. G., & Raymond, K. N. (2008). The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. The Journal of Organic Chemistry, 73(1), 144-150. Available at: [Link]

-

JoVE. (2025). Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones. Journal of Visualized Experiments. Available at: [Link]

-

Pluth, M. D., Bergman, R. G., & Raymond, K. N. (2008). The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. OSTI.GOV. Available at: [Link]

-

Chemistry Steps. (2020). Acetal Hydrolysis Mechanism. Available at: [Link]

-

Chemistry Steps. (2025). Acetals as Protecting Groups for Aldehydes and Ketones. Available at: [Link]

-

Ashenhurst, J. (2026). Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. Available at: [Link]

-

Chemistry LibreTexts. (2022). 13.15: Polyenes. Available at: [Link]

-

Enlighten Theses. (2020). General Acid Catalysis in Acetal Hydrolysis. Available at: [Link]

-

Khan Academy. Acetals as protecting groups and thioacetals. Available at: [Link]

- Sarkar, U., & Mukherjee, A. (2002). Properties and Relationships of Conjugated Polyenes Having a Reciprocal Eigenvalue Spectrum – Dendralene and Radialene Hydrocarbons.

-

Hosoya, H. (2016). Genealogy of Conjugated Acyclic Polyenes. International Journal of Molecular Sciences, 17(5), 738. Available at: [Link]

-

KPU Pressbooks. 3.3 Conjugated Double Bond Systems – Organic Chemistry II. Available at: [Link]

-

Michigan State University Department of Chemistry. Conjugation. Available at: [Link]

- Baker Hughes. (2012).

-

Gaskell, M., et al. (1993). Reaction of (E,E)-muconaldehyde and its aldehydic metabolites, (E,E)-6-oxohexadienoic acid and (E,E)-6-hydroxyhexa-2,4-dienal, with glutathione. Chemical Research in Toxicology, 6(4), 578-83. Available at: [Link]

-

Iraqi Journal of Science. (2012). Synthesis of Some 2,4-Hexadiyne and their Polymers. Available at: [Link]

-

Academia.edu. Sequential transhalogenation and Heck reaction for efficient access to dioxo-tetrasubstituted 2,4 E,E-dienes: synthesis of segment C1–C6 of apoptolidin. Available at: [Link]

-

ResearchGate. (2016). Overview of the outcome of free-radical polymerizations of DEM under various reaction conditions. Available at: [Link]

- Vogl, O. (2003). HIGHLIGHT - Addition Polymers of Aldehydes.

-

Sciencemadness Wiki. (2025). Safe handling and storage of chemicals. Available at: [Link]

- White Rose eTheses Online. (2021).

-

University of Wisconsin-Milwaukee. Specific Chemical Handling and Storage. Available at: [Link]

- NIH Public Access. (2010). Synthesis of 2,24-Diene-12,13,15,16,34,35,37,38-octaphenyl[4.4]-triphenylparacyclophane.

-

Purdue University Division of Chemical Education. Polymerization Reactions. Available at: [Link]

-

Semantic Scholar. muconaldehyde. Available at: [Link]

-

Zhang, Z., et al. (1998). The hematotoxic effects of 6-hydroxy-trans,trans-2,4-hexadienal, a reactive metabolite of trans,trans-muconaldehyde, in CD-1 mice. Toxicology and Applied Pharmacology, 148(1), 101-8. Available at: [Link]

- Google Patents. (1967). US3341496A - Two-step process for the polymerization of aldehydes.

-

Grishin, D. F., & Grishin, I. D. (2021). Reversible Deactivation Radical Polymerization Mediated by Nitroxides and Green Chemistry. Polymers, 13(22), 4022. Available at: [Link]

-

White Rose Research Online. (2025). 2,2,6,6-Tetramethyloxane as an Alternative Hindered Ether Solvent for Organic Synthesis. Available at: [Link]

Sources

- 1. Reaction of (E,E)-muconaldehyde and its aldehydic metabolites, (E,E)-6-oxohexadienoic acid and (E,E)-6-hydroxyhexa-2,4-dienal, with glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scribd.com [scribd.com]

- 4. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 5. muconaldehyde | Semantic Scholar [semanticscholar.org]

- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 7. US3341496A - Two-step process for the polymerization of aldehydes - Google Patents [patents.google.com]

- 8. Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones [jove.com]

- 9. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Safe handling and storage of chemicals - Sciencemadness Wiki [sciencemadness.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. (PDF) Sequential transhalogenation and Heck reaction for efficient access to dioxo-tetrasubstituted 2,4 E,E-dienes: synthesis of segment C1–C6 of apoptolidin [academia.edu]

- 15. pubs.acs.org [pubs.acs.org]

Synonyms for 1,1,6,6-Tetraethoxyhexa-2,4-diene in literature

An In-Depth Technical Guide to the Nomenclature and Handling of 1,1,6,6-Tetraethoxyhexa-2,4-diene

For Researchers, Scientists, and Drug Development Professionals

1,1,6,6-Tetraethoxyhexa-2,4-diene is a valuable bifunctional reagent in organic synthesis, prized for its role as a stable precursor to the otherwise reactive muconaldehyde. Its effective utilization in research and development hinges on a clear understanding of its chemical identity, which is often represented by a variety of synonyms in scientific literature and chemical catalogs. This guide provides a comprehensive overview of the nomenclature of 1,1,6,6-Tetraethoxyhexa-2,4-diene, elucidates the chemical reasoning behind its different names, and offers practical insights into its synthesis and handling. By synthesizing technical data with established chemical principles, this document aims to equip researchers with the expertise necessary for the confident and accurate use of this important synthetic building block.

PART 1: Decoding the Nomenclature: A Guide to the Synonyms of 1,1,6,6-Tetraethoxyhexa-2,4-diene

The multiplicity of names for a single chemical entity can often be a source of confusion. In the case of 1,1,6,6-Tetraethoxyhexa-2,4-diene, each synonym provides a different layer of information about its structure and chemical lineage.

The Systematic Appellation: 1,1,6,6-Tetraethoxyhexa-2,4-diene

The name 1,1,6,6-Tetraethoxyhexa-2,4-diene is the systematic name assigned according to the rules of the International Union of Pure and Applied Chemistry (IUPAC). This nomenclature provides an unambiguous and detailed description of the molecule's structure:

-

Hexa : Indicates a six-carbon parent chain.

-

-2,4-diene : Specifies the presence of two double bonds at the second and fourth positions of the carbon chain.

-

1,1,6,6-Tetraethoxy : Details the four ethoxy (-OCH2CH3) groups, with two attached to the first carbon and two to the sixth carbon.

This systematic name is crucial for precise communication in formal scientific publications and for database searches where structural accuracy is paramount.

The Common and Practical Synonym: Muconaldehyde bis(diethyl acetal)

In many practical laboratory and synthetic contexts, the compound is more commonly referred to as Muconaldehyde bis(diethyl acetal) or Muconaldehyde tetraethyl acetal . This name highlights its origin as a protected form of muconaldehyde (2,4-hexadienedial).

-

Muconaldehyde : The parent dialdehyde.

-

bis(diethyl acetal) : Indicates that both aldehyde functionalities have been converted into diethyl acetals. An acetal is a functional group where a carbon atom is bonded to two alkoxy groups.[1] The formation of acetals from aldehydes and alcohols is a common strategy to protect the aldehyde group from reacting under certain conditions.[2][3]

This synonym is particularly favored by synthetic chemists as it immediately communicates the synthetic utility of the molecule as a stable source of muconaldehyde.

Other Recognized Identifiers

Additional names and identifiers are used in various chemical databases and regulatory lists:

-

2,4-Hexadiene, 1,1,6,6-tetraethoxy- : A variation of the systematic name, often used in chemical inventories and databases like the EPA's Substance Registry Services.[4]

-

2,4-Hexadienedial, bis(diethyl acetal) : This name explicitly mentions the parent dial, making the connection to muconaldehyde very clear.[5]

PART 2: Physicochemical Properties and Identifiers

A comprehensive understanding of a compound's properties is essential for its effective application. The following table summarizes key identifiers and physical properties of 1,1,6,6-Tetraethoxyhexa-2,4-diene.

| Property | Value | Source |

| CAS Number | 3975-10-8 | [4][5] |

| Molecular Formula | C14H26O4 | [4][6] |

| Molecular Weight | 258.36 g/mol | [4][6] |

| IUPAC Name | 1,1,6,6-Tetraethoxyhexa-2,4-diene | [4] |

| Common Synonyms | Muconaldehyde bis(diethyl acetal), Muconaldehyde tetraethyl acetal | [5] |

| SMILES | CCOC(OCC)C=CC=CC(OCC)OCC | [4] |

| InChI | 1S/C14H26O4/c1-5-15-13(16-6-2)11-9-10-12-14(17-7-3)18-8-4/h9-14H,5-8H2,1-4H3 | [4] |

PART 3: Synthetic Protocol and Mechanistic Insights

The synthesis of 1,1,6,6-Tetraethoxyhexa-2,4-diene is a prime example of the acetal protection strategy. The following protocol provides a detailed, self-validating methodology for its preparation.

Experimental Protocol: Synthesis of 1,1,6,6-Tetraethoxyhexa-2,4-diene from Muconaldehyde

Objective: To protect the aldehyde groups of muconaldehyde through the formation of diethyl acetals.

Materials:

-

Muconaldehyde (or a suitable precursor that generates it in situ)

-

Triethyl orthoformate

-

Ethanol (absolute)

-

Anhydrous acid catalyst (e.g., p-toluenesulfonic acid or a Lewis acid)

-

Anhydrous solvent (e.g., dichloromethane or toluene)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve muconaldehyde in the anhydrous solvent.

-

Addition of Reagents: Add a stoichiometric excess of triethyl orthoformate and a catalytic amount of the acid catalyst to the solution. Triethyl orthoformate serves as both a reagent and a dehydrating agent, driving the equilibrium towards acetal formation.

-

Reaction Conditions: Gently heat the reaction mixture to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the starting material.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding a saturated solution of sodium bicarbonate to neutralize the acid catalyst.

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Final Purification: The crude 1,1,6,6-Tetraethoxyhexa-2,4-diene can be purified by vacuum distillation or column chromatography on silica gel.

Causality and Self-Validation:

-

Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the oxidation of the aldehyde starting material and any potential side reactions involving atmospheric moisture.

-

Anhydrous Conditions: The formation of acetals is a reversible reaction. The presence of water can hydrolyze the acetal back to the aldehyde.[1] Using anhydrous solvents and a dehydrating agent like triethyl orthoformate ensures a high yield of the desired product.

-

Acid Catalyst: The acid catalyst protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[1]

-

Quenching: Neutralization of the acid catalyst is essential to prevent the decomposition of the product during workup and purification.

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of 1,1,6,6-Tetraethoxyhexa-2,4-diene.

Caption: Synthetic workflow for 1,1,6,6-Tetraethoxyhexa-2,4-diene.

PART 4: Conclusion

A thorough understanding of chemical nomenclature is fundamental to successful research and development. For 1,1,6,6-Tetraethoxyhexa-2,4-diene, the various synonyms in use each offer valuable context, from the structural detail of the IUPAC name to the synthetic utility implied by "Muconaldehyde bis(diethyl acetal)". By appreciating the logic behind this nomenclature and adhering to rigorous synthetic protocols, researchers can confidently and effectively utilize this versatile reagent in their endeavors. This guide serves as a foundational resource, promoting both clarity in scientific communication and precision in the laboratory.

References

-

U.S. Environmental Protection Agency. (2023, November 1). 2,4-Hexadiene, 1,1,6,6-tetraethoxy- - Substance Details. Substance Registry Services (SRS). [Link]

-

Global Substance Registration System. 1,1,6,6-TETRAETHOXY-2,4-HEXADIENE. [Link]

-

National Center for Biotechnology Information. 1,1,6,6-Tetraphenylhexa-2,4-diyne-1,6-diol. PubChem Compound Database. [Link]

-

Inxight Drugs. 1,1,6,6-Tetraethoxy-2,4-hexadiene. [Link]

-

National Center for Biotechnology Information. 2,4-Hexadiene, 1-ethoxy. PubChem Compound Database. [Link]

-

Suzhou Senfeida Chemical Co., Ltd. Malonaldehyde Bis(diethyl Acetal). [Link]

-

National Center for Biotechnology Information. 2,4-Hexadiene. PubChem Compound Database. [Link]

-

Quadrant Group. (2011). Acetal Copolymer Technical Properties Data Sheet. [Link]

-

Chemistry Steps. (2025, July 6). Formation and Reactions of Acetals. [Link]

-

SciSpace. (2022). A Concise Review on Synthesis of Acetal and Recent Advances. [Link]

-

Professional Plastics. (2023, January 16). An Introduction to Acetal Plastics: Properties and Uses. [Link]

-

National Institute of Standards and Technology. 1,4-Hexadiene, (Z)-. NIST Chemistry WebBook. [Link]

-

Organic Chemistry Portal. Dimethyl Acetals. [Link]

Sources

An In-depth Technical Guide to the Solubility of Muconaldehyde Bis(diethyl acetal) in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of muconaldehyde bis(diethyl acetal), also known as 1,1,3,3-tetraethoxypropane. Designed for researchers, scientists, and professionals in drug development and organic synthesis, this document synthesizes theoretical principles with practical insights. In the absence of extensive quantitative solubility data in the public domain, this guide focuses on the physicochemical properties of the molecule to predict its solubility behavior. Furthermore, it offers a detailed, self-validating experimental protocol for determining its solubility in a range of organic solvents, empowering researchers to generate precise data for their specific applications.

Introduction: Understanding Muconaldehyde Bis(diethyl acetal)

Muconaldehyde bis(diethyl acetal) (CAS No. 122-31-6) is a stable precursor to the highly reactive malondialdehyde. Its acetal functional groups serve as protecting groups, rendering the molecule less prone to polymerization and other reactions that malondialdehyde readily undergoes. This stability makes it a valuable reagent in various organic syntheses. A thorough understanding of its solubility is paramount for its effective use, influencing reaction kinetics, purification processes, and formulation development.

Physicochemical Properties

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. Key properties of muconaldehyde bis(diethyl acetal) are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₂₄O₄ | |

| Molecular Weight | 220.31 g/mol | |

| Appearance | Clear colorless to yellow liquid | |

| Boiling Point | 220 °C | , |

| Melting Point | -90 °C | |

| Density | 0.919 g/mL at 25 °C | , |

| Refractive Index (n20/D) | 1.411 | , |

| Flash Point | 88 °C (closed cup) | |

| Water Solubility | Insoluble |

The molecule possesses four ether-like oxygen atoms which can act as hydrogen bond acceptors, and a flexible aliphatic backbone. The absence of hydrogen bond donors and the presence of significant nonpolar hydrocarbon character are key determinants of its solubility.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is a fundamental concept in predicting solubility. This principle is governed by the intermolecular forces between the solute and solvent molecules. For muconaldehyde bis(diethyl acetal), the following interactions are of primary importance:

-

Van der Waals Forces: These are the predominant forces in nonpolar solvents. The aliphatic chains of the molecule will readily interact with nonpolar solvents like hexanes and toluene.

-

Dipole-Dipole Interactions: The ether linkages introduce polarity to the molecule. This allows for dipole-dipole interactions with polar aprotic solvents such as acetone and ethyl acetate.

-

Hydrogen Bonding: While muconaldehyde bis(diethyl acetal) cannot self-associate via hydrogen bonds, its oxygen atoms can accept hydrogen bonds from protic solvents like alcohols.

Based on its structure, we can anticipate its solubility behavior across different solvent classes:

-

Nonpolar Solvents (e.g., Hexane, Toluene): High solubility is expected due to favorable van der Waals interactions between the ethyl and propyl chains of the acetal and the solvent molecules.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Tetrahydrofuran): Good to moderate solubility is predicted. The polarity of the solvent will interact with the polar ether groups of the solute.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Moderate solubility is expected. While the oxygen atoms can accept hydrogen bonds, the large nonpolar hydrocarbon portion of the molecule may limit miscibility with highly polar protic solvents.

-

Water: As indicated by available data, it is expected to be insoluble or have very low solubility due to the energetic cost of disrupting the strong hydrogen-bonding network of water to accommodate a relatively large, nonpolar molecule.

Known Solubility Data (Qualitative)

| Solvent | Reported Solubility | Source(s) |

| Chloroform | Slightly Soluble | |

| Ethyl Acetate | Slightly Soluble | |

| Methanol | Slightly Soluble | |

| Ethanol | Soluble | |

| Ether (Diethyl ether) | Soluble | |

| Water | Insoluble |

It is important to note that "slightly soluble" and "soluble" are qualitative terms and the actual solubility can vary with temperature and the purity of both the solute and the solvent.

Experimental Protocol for Quantitative Solubility Determination

To address the lack of quantitative data, this section provides a robust and self-validating protocol for determining the solubility of muconaldehyde bis(diethyl acetal) in an organic solvent of interest. The gravimetric method is detailed here for its simplicity and accuracy.

Principle

A saturated solution of muconaldehyde bis(diethyl acetal) in the chosen solvent is prepared at a controlled temperature. A known volume of the saturated supernatant is then carefully evaporated to dryness, and the mass of the remaining solute is determined.

Materials and Equipment

-

Muconaldehyde bis(diethyl acetal) (high purity)

-

Organic solvent of interest (analytical grade)

-

Temperature-controlled shaker or water bath

-

Calibrated analytical balance (readable to at least 0.1 mg)

-

Glass vials with screw caps

-

Volumetric flasks and pipettes (Class A)

-

Syringe filters (PTFE, 0.22 µm)

-

Drying oven or vacuum desiccator

Experimental Workflow

Caption: Workflow for Gravimetric Solubility Determination.

Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

Add an excess amount of muconaldehyde bis(diethyl acetal) to a glass vial containing a known volume of the organic solvent. The presence of undissolved solute is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for at least 24 hours. A longer time may be necessary for viscous solvents.

-

-

Sample Collection:

-

After equilibration, let the vial stand undisturbed to allow the excess solute to settle.

-

Carefully withdraw a precise volume (e.g., 1.00 mL) of the clear supernatant using a Class A pipette.

-

To ensure no particulate matter is transferred, pass the supernatant through a 0.22 µm PTFE syringe filter into a pre-weighed, clean, and dry vial.

-

-

Solvent Evaporation and Mass Determination:

-

Evaporate the solvent from the pre-weighed vial. This can be done under a gentle stream of nitrogen or by placing the vial in a vacuum desiccator. Avoid excessive heat which could degrade the solute.

-

Dry the vial containing the solute residue in a vacuum oven at a mild temperature until a constant weight is achieved.

-

Record the final weight of the vial and solute using an analytical balance.

-

-

Calculation:

-

Calculate the mass of the dissolved solute by subtracting the initial weight of the empty vial from the final weight.

-

The solubility can then be expressed in various units, such as grams per liter (g/L) or milligrams per milliliter (mg/mL).

Solubility (g/L) = (Mass of solute in g) / (Volume of supernatant in L)

-

Self-Validation and Trustworthiness

To ensure the reliability of the obtained data, the following steps are recommended:

-

Triplicate Measurements: Perform the experiment in triplicate to assess the precision of the results.

-

Equilibration Time Study: For a new solvent system, it is advisable to perform a time-course study (e.g., sampling at 12, 24, and 48 hours) to confirm that equilibrium has been reached.

-

Purity Analysis: The purity of both the muconaldehyde bis(diethyl acetal) and the solvent should be confirmed prior to the experiment, for instance, by gas chromatography (GC).

Stability and Reactivity Considerations

Muconaldehyde bis(diethyl acetal) is generally stable under neutral and basic conditions. However, the acetal functional groups are susceptible to hydrolysis in the presence of acid, which would regenerate the aldehyde and ethanol.[1] This is a critical consideration when selecting solvent systems, especially for long-term storage or reactions that may generate acidic byproducts. The use of protic acids as catalysts in reactions involving this compound should be carefully controlled.

Caption: Acid-catalyzed hydrolysis of muconaldehyde bis(diethyl acetal).

Conclusion

While quantitative solubility data for muconaldehyde bis(diethyl acetal) remains sparse in the literature, a comprehensive understanding of its physicochemical properties allows for reasoned predictions of its behavior in various organic solvents. This guide provides a theoretical framework for such predictions and, more importantly, equips researchers with a detailed experimental protocol to determine solubility with a high degree of accuracy and confidence. By following the outlined procedures, scientists and drug development professionals can generate the specific data required for their research, ensuring the effective and efficient use of this versatile chemical intermediate.

References

-

PubChem. (n.d.). 1,1,3,3-Tetraethoxypropane. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Dimethyl Acetals. Retrieved from [Link]

Sources

Application Notes and Protocols for the Generation of Muconaldehyde from Acetal Precursors

Introduction: The Dual Nature of Muconaldehyde

Muconaldehyde (2,4-hexadienedial) is a highly reactive α,β-unsaturated dialdehyde that has garnered significant interest in toxicology and drug development. As a toxic, ring-opened metabolite of benzene, its study is crucial for understanding the mechanisms of benzene-induced hematotoxicity.[1][2] Beyond its toxicological relevance, its conjugated diene and dual aldehyde functionalities make it a versatile, albeit challenging, intermediate for chemical synthesis. Muconaldehyde exists as three primary geometric isomers: (Z,Z), (E,Z), and (E,E)-muconaldehyde. These isomers can interconvert, and the molecule itself is prone to polymerization and degradation, especially under harsh conditions.[3][4] This inherent instability necessitates carefully controlled methods for its generation and immediate use or analysis.

This guide provides detailed protocols for the controlled generation of muconaldehyde via the acid-catalyzed hydrolysis of its acetal precursors. Acetals serve as stable protecting groups for the aldehyde functionalities, allowing for storage and handling of the muconaldehyde precursor.[5][6] The protocols herein are designed to provide researchers with a robust framework for producing muconaldehyde in a laboratory setting for subsequent experimental use.

PART 1: The Underlying Chemistry: Acid-Catalyzed Acetal Hydrolysis

The generation of muconaldehyde from an acetal precursor relies on the fundamental principles of acetal hydrolysis. Acetals are generally stable under neutral and basic conditions but are readily cleaved in the presence of aqueous acid.[6][7] The reaction is an equilibrium process, and the hydrolysis is driven to completion by the presence of a large excess of water.[6]

The mechanism proceeds through a series of protonation and substitution steps:

-

Protonation: One of the ether oxygens of the acetal is protonated by an acid catalyst, converting the alkoxy group into a good leaving group (an alcohol).[8]

-

Formation of an Oxonium Ion: The alcohol leaving group is expelled, and the resulting carbocation is stabilized by resonance from the adjacent oxygen atom, forming a resonance-stabilized oxonium ion.[9]

-

Nucleophilic Attack by Water: A water molecule acts as a nucleophile, attacking the electrophilic carbon of the oxonium ion.

-

Deprotonation: The resulting protonated hemiacetal is deprotonated to yield a neutral hemiacetal intermediate.

-

Repeat for the Second Group: The process repeats for the second alkoxy group, ultimately yielding the free dialdehyde, muconaldehyde.

Mechanism of Acetal Hydrolysis

Caption: Acid-catalyzed hydrolysis of an acetal to an aldehyde.

PART 2: Experimental Protocols

Protocol 1: Generation of Muconaldehyde via Acid-Catalyzed Hydrolysis

This protocol describes the hydrolysis of a generic muconaldehyde acetal precursor, such as trans,trans-muconaldehyde bis(diethyl acetal), to yield trans,trans-muconaldehyde.

Causality Behind Experimental Choices:

-

Mild Acid: A mild acidic condition (e.g., dilute acetic acid or formic acid) is chosen to facilitate hydrolysis while minimizing potential acid-catalyzed degradation or isomerization of the highly sensitive muconaldehyde product.

-

Two-Phase System: A biphasic system (e.g., ether/water) allows for the continuous extraction of the generated muconaldehyde into the organic phase, physically separating it from the aqueous acid and reducing degradation.

-

Low Temperature: The reaction and workup are performed at low temperatures (0-5 °C) to suppress side reactions and enhance the stability of the final product.

-

Monitoring: The reaction is closely monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to prevent over-running the reaction, which could lead to product degradation.

Materials:

-

Muconaldehyde bis(diethyl acetal) (or other suitable acetal precursor)

-

Diethyl ether (anhydrous)

-

Deionized water

-

Acetic acid, glacial

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

TLC plates (silica gel 60 F₂₅₄)

-

Developing solvent for TLC (e.g., 30% Ethyl Acetate in Hexane)

-

Potassium permanganate stain or UV light for visualization

Procedure:

-

Reagent Preparation: Prepare a 1 M aqueous solution of acetic acid. Cool all solvents and solutions to 0-5 °C using an ice-water bath.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and maintained at 0-5 °C in an ice bath, dissolve muconaldehyde bis(diethyl acetal) (1.0 eq) in diethyl ether (approx. 0.1 M concentration).

-

Initiation of Hydrolysis: To the stirring ethereal solution, add an equal volume of the pre-chilled 1 M acetic acid solution.

-

Reaction Monitoring: Stir the biphasic mixture vigorously at 0-5 °C. Monitor the progress of the reaction every 15-30 minutes by TLC. Spot the organic layer on a TLC plate. The disappearance of the starting acetal spot and the appearance of a new, more polar spot (muconaldehyde) indicates reaction progression.

-

Quenching the Reaction: Once the starting material is consumed (typically 1-3 hours), cease stirring and pour the reaction mixture into a pre-chilled separatory funnel.

-

Workup and Purification:

-

Separate the organic layer.

-

Wash the organic layer sequentially with cold saturated NaHCO₃ solution (2x volume of organic layer) to neutralize the acetic acid, followed by cold deionized water (1x), and finally cold brine (1x). Note: Perform washes gently to avoid emulsion formation.

-

Dry the organic layer over anhydrous MgSO₄.

-

Filter the solution to remove the drying agent.

-

-

Solvent Removal & Storage:

-

The resulting solution contains trans,trans-muconaldehyde in diethyl ether. For many applications, this solution can be used directly after determining the concentration via UV-Vis spectroscopy.

-

If solvent removal is necessary, concentrate the solution in vacuo using a rotary evaporator with the bath temperature kept below 20°C. Caution: Muconaldehyde is volatile and unstable; do not evaporate to complete dryness. It is best to obtain it as a concentrated solution in a suitable solvent like ethanol.[10]

-

Store the resulting solution at -20°C or below and use it immediately.

-

Protocol 2: Characterization and Quantification of Muconaldehyde

Due to its instability, the generated muconaldehyde should be characterized and quantified promptly. HPLC coupled with a UV-Vis or Diode Array Detector (DAD) is the preferred method.[10][11]

A. Quantification by HPLC-UV

-

Instrumentation: HPLC system with a UV-Vis or DAD detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is often effective. For isocratic elution, a starting point could be 30:70 (v/v) Acetonitrile:Water.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Monitor at 280 nm for trans,trans-muconaldehyde.[10] A DAD allows for the acquisition of the full UV spectrum to confirm identity.[12]

-

Standard Preparation: Prepare a stock solution of a commercially available muconaldehyde standard or a well-characterized in-house standard in a suitable solvent (e.g., ethanol).[13] Create a calibration curve by preparing a series of dilutions.

-

Sample Analysis: Dilute an aliquot of the muconaldehyde solution prepared in Protocol 1 into the mobile phase and inject it into the HPLC. Determine the concentration based on the peak area and the calibration curve.

B. Confirmatory Analysis by Derivatization with 2,4-Dinitrophenylhydrazine (DNPH)

This method confirms the presence of the aldehyde functional groups and can be used for quantification if a standard for the derivative is available.[14][15]

-

Derivatization: To an aliquot of the generated muconaldehyde solution, add an excess of a saturated solution of DNPH in 2 M HCl.

-

Reaction: Allow the mixture to react for 1 hour at room temperature. A yellow-to-orange precipitate of the muconaldehyde-dinitrophenylhydrazone derivative should form.

-

Analysis: Collect the precipitate by filtration, wash with cold water, and dry. The derivative can be analyzed by HPLC-UV (monitoring at ~360 nm) or by mass spectrometry to confirm the molecular weight.[14]

PART 3: Workflow Visualization and Data Summary

Experimental Workflow

Caption: Overall workflow for muconaldehyde generation and analysis.

Data Summary Table

| Parameter | Expected Value/Result | Rationale & Reference |

| Starting Material | Muconaldehyde bis(diethyl acetal) | A stable, common type of acetal precursor. |

| Product | trans,trans-Muconaldehyde | The most stable isomer, typically favored under these conditions.[4] |

| TLC R_f | More polar (lower R_f) than acetal precursor | The free aldehyde groups increase polarity. |

| UV λ_max | ~280 nm (in ethanol/ether) | Characteristic of the conjugated diene-dialdehyde chromophore.[10] |

| HPLC Retention | Dependent on exact conditions, but will be a sharp peak under reverse-phase conditions. | HPLC is the standard method for separation and analysis.[10][11] |

| DNPH Derivative λ_max | ~360 nm | The hydrazone derivative has a distinct, red-shifted absorbance.[15] |

| Stability | Low; use immediately. Prone to isomerization and polymerization. | A critical handling parameter for this reactive molecule.[1][3] |

Troubleshooting and Key Considerations

-

Low Yield: This is often due to product degradation. Ensure all reagents and glassware are pre-chilled, minimize the reaction time, and perform the workup quickly and gently. Do not allow the product to warm to room temperature for extended periods.

-

Multiple Peaks on HPLC: This may indicate the presence of isomers (cis,cis or cis,trans) or degradation products.[11] Isomerization is a known characteristic of muconaldehydes.[3][4] Analysis of standards for each isomer, if available, can aid in identification.

-

Incomplete Reaction: If the starting acetal persists, the acid catalyst may be too weak or the reaction time too short. The reaction can be allowed to proceed longer, but this must be balanced against the risk of product degradation. A slightly stronger acid (e.g., dilute HCl) could be tested, but with extreme caution.

-

Safety: Muconaldehyde is a toxic and mutagenic compound.[2] Always handle it in a fume hood with appropriate personal protective equipment (gloves, safety glasses).

References

-

Latriano, L., Witz, G., Goldstein, B. D., & Snyder, R. (1986). Formation of muconaldehyde, an open-ring metabolite of benzene, in mouse liver microsomes: An additional pathway. Proceedings of the National Academy of Sciences, 83(22), 8356–8360. [Link]

-

Golding, B. T., Bleasdale, C., et al. (1996). Chemistry of Muconaldehydes of Possible Relevance to the Toxicology of Benzene. Environmental Health Perspectives, 104(Suppl 6), 1201–1209. [Link]

-

Sutaria, S. R., et al. (2021). A Convenient Preparation of Muconaldehyde Using a One-Pot Acid-to-Aldehyde Reduction Protocol. Organic Preparations and Procedures International, 53(5), 1-5. [Link]

-

Wulansari, R., et al. (2018). Encapsulation of Cinnamaldehyde using Chitosan: Stability, Mucoadhesive and Cinnamaldehyde Release. ResearchGate. [Link]

-

Kline, S. A., Xiang, Q., Goldstein, B. D., & Witz, G. (1993). Reaction of (E,E)-muconaldehyde and its aldehydic metabolites, (E,E)-6-oxohexadienoic acid and (E,E)-6-hydroxyhexa-2,4-dienal, with glutathione. Chemical Research in Toxicology, 6(4), 578–583. [Link]

-

NYC Office of Chief Medical Examiner. (2015). Forensic Toxicology Laboratory - Basic Analytes Calibrators and Controls. NYC.gov. [Link]

-

Cordes, E. H., & Bull, H. G. (2007). Mechanism and Catalysis for Hydrolysis of Acetals, Ketals, and Ortho Esters. Chemical Reviews, 74(5), 1-44. [Link]

-

Organic Chemistry Portal. (n.d.). Dimethyl Acetals. organic-chemistry.org. [Link]

-

National Renewable Energy Laboratory. (2024). Muconic acid isomers and aromatic compounds analyzed by UHPLC-DAD. Protocols.io. [Link]

-

Agency for Toxic Substances and Disease Registry. (2007). Toxicological Profile for Benzene. NCBI Bookshelf. [Link]

-

Golding, B. T., et al. (1996). Chemistry of muconaldehydes of possible relevance to the toxicology of benzene. Environmental Health Perspectives, 104 Suppl 6(Suppl 6), 1201–1209. [Link]

-

Bleasdale, C., et al. (1996). Chemistry of muconaldehydes of possible relevance to the toxicology of benzene. PMC. [Link]

-

Chemistry Steps. (2020). Acetal Hydrolysis Mechanism. chemistrysteps.com. [Link]

-

Pearson Education. (n.d.). Propose a mechanism for the acid-catalyzed hydrolysis of the acetal. pearson.com. [Link]

-

Pluth, M. D., et al. (2010). The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. OSTI.GOV. [Link]

-

Czerwińska, M., & Dąbrowska, A. (2006). Application of high-performance liquid chromatography on-line with ultraviolet/visible spectroscopy. Polish Journal of Food and Nutrition Sciences. [Link]

-

Mundal, D. A., Lutz, K. E., & Thomson, R. J. (2009). Stereoselective Synthesis of Dienes from N-Allylhydrazones. Organic Letters, 11(2), 465-468. [Link]

-

Farooq, U. (2023). Purification of Organic Compounds: from Crude Product to Purity. Physics Department & Chemistry Department. [Link]

-

S-A, S., et al. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. MDPI. [Link]

-

de Souza, R. O. M. A., et al. (2018). Biocatalytic synthesis of the Green Note trans-2-hexenal in a continuous-flow microreactor. Beilstein Journal of Organic Chemistry. [Link]

-

Roy, K. L., & Söll, D. (1970). Purification of isoacceptor transfer RNA by affinity coupling to aldehyde-containing matrix. Biochimica et Biophysica Acta (BBA) - Nucleic Acids and Protein Synthesis, 217(2), 361-364. [Link]

-

Kumar, D. (2014). Which method to use for the purification of two isomers of aldehydes (oily state) having exactly the same polarity? ResearchGate. [Link]

-

Sobottka, D. J., et al. (2021). Sustainable biocatalytic synthesis of substituted muconic acids. Organic & Biomolecular Chemistry, 19(32), 6979-6985. [Link]

-

Chang, R. L., et al. (1994). Mutagenicity of trans,trans-muconaldehyde and its metabolites in V79 cells. Environmental and Molecular Mutagenesis, 24(2), 112-115. [Link]

- May, D. A. (2016). Methods for purifying trans-(−)-δ9-tetrahydrocannabinol and trans-(+).

-

Araya, M., et al. (2024). Validation of a liquid chromatography method (HPLC-UV/Vis) to quantify aldehydes in rainwater and air. Uniciencia. [Link]

-

Ben-Fadhel, Y., et al. (2023). Purification and Characterization of Transglutaminase Isolated from Sardine (Sardina pilchardus) Flesh Waste. MDPI. [Link]

Sources

- 1. Reaction of (E,E)-muconaldehyde and its aldehydic metabolites, (E,E)-6-oxohexadienoic acid and (E,E)-6-hydroxyhexa-2,4-dienal, with glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mutagenicity of trans,trans-muconaldehyde and its metabolites in V79 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Chemistry of muconaldehydes of possible relevance to the toxicology of benzene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dimethyl Acetals [organic-chemistry.org]

- 6. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 7. researchgate.net [researchgate.net]

- 8. Propose a mechanism for the acid-catalyzed hydrolysis of the acet... | Study Prep in Pearson+ [pearson.com]

- 9. osti.gov [osti.gov]

- 10. pnas.org [pnas.org]

- 11. protocols.io [protocols.io]

- 12. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]

- 13. nyc.gov [nyc.gov]

- 14. researchgate.net [researchgate.net]

- 15. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: 1,1,6,6-Tetraethoxyhexa-2,4-diene in Diels-Alder Cycloadditions

This guide details the strategic application of 1,1,6,6-Tetraethoxyhexa-2,4-diene (TEHD) , a stable, bis-acetal-protected equivalent of muconaldehyde, in Diels-Alder (DA) cycloadditions.

This reagent serves as a critical "masked" diene, allowing researchers to introduce a conjugated diene system with terminal aldehyde functionality into complex scaffolds without the polymerization risks associated with free muconaldehyde.

Introduction: The "Masked Muconaldehyde" Strategy

Free muconaldehyde (hexa-2,4-dienedial) is highly unstable, prone to polymerization and oxidation. 1,1,6,6-Tetraethoxyhexa-2,4-diene (TEHD) solves this by protecting the terminal aldehydes as diethyl acetals.

-

Role in Synthesis: Acts as an electron-rich, 1,4-disubstituted butadiene in Normal Electron Demand (NED) Diels-Alder reactions.

-

Key Advantage: Post-cycloaddition hydrolysis releases the dialdehyde functionality, enabling rapid diversification (e.g., reductive amination, Wittig olefination) on the newly formed ring.

-

Stereochemistry: The commercially available diene is typically a mixture of isomers. The (2E,4E) isomer is the reactive species for concerted [4+2] cycloadditions.

Mechanistic Insight & Reactivity Profile

Electronic Activation

Unlike simple butadiene, TEHD possesses two acetal groups at the C1 and C4 positions of the diene system (C1/C6 of the chain).

-

Electronic Effect: The ethoxy groups are inductively donating, raising the HOMO energy of the diene, making it reactive toward electron-deficient dienophiles (e.g., maleic anhydride, quinones, N-substituted maleimides).

-

Steric Considerations: The terminal acetals are bulky. Successful cycloaddition requires the diene to adopt the s-cis conformation. The (E,E)-isomer minimizes steric clash in the s-cis state, whereas (Z)-isomers are often unreactive due to steric hindrance preventing planarity.

Reaction Pathway Visualization

The following diagram illustrates the reaction of TEHD with Maleic Anhydride, followed by hydrolysis.

Caption: Mechanistic pathway from protected diene to functionalized cyclohexene dialdehyde.

Experimental Protocols

Protocol A: Pre-Reaction Quality Control (Isomerization)

Context: Commercial TEHD may contain significant amounts of (E,Z) or (Z,Z) isomers, which are unreactive. This step maximizes the reactive (E,E) content.

Reagents:

-

Crude 1,1,6,6-Tetraethoxyhexa-2,4-diene

-

Iodine (I₂), catalytic (1 mol%)

-

Solvent: Cyclohexane or Toluene

Procedure:

-

Analysis: Dissolve 50 µL of crude diene in CDCl₃. Check ¹H-NMR. The (E,E) isomer typically shows coupling constants of J ≈ 15 Hz for the internal alkenes.

-

Isomerization: If (E,Z) content > 20%, dissolve the diene (10 mmol) in cyclohexane (20 mL).

-

Catalysis: Add Iodine (0.1 mmol, 25 mg).

-

Reaction: Stir at room temperature under N₂ for 4 hours. Light promotes the equilibrium to the thermodynamic (E,E) product.

-

Workup: Wash with 5% Na₂S₂O₃ (aq) to remove iodine (color change from purple/brown to clear). Dry over MgSO₄, filter, and concentrate.

Protocol B: Thermal Diels-Alder Cycloaddition

Target: Synthesis of bicyclic acetal-protected adducts using Maleic Anhydride.

Reagents:

-

(E,E)-1,1,6,6-Tetraethoxyhexa-2,4-diene (1.0 equiv)

-

Maleic Anhydride (1.1 equiv)

-

Solvent: Toluene (Anhydrous)

-

Inhibitor: BHT (2,6-di-tert-butyl-4-methylphenol), trace amount (<1 mg)

Step-by-Step:

-

Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon.

-

Dissolution: Dissolve Maleic Anhydride (1.1 g, 11 mmol) in Toluene (15 mL).

-

Addition: Add TEHD (2.58 g, 10 mmol) dropwise to the stirring solution. Add a crystal of BHT to prevent radical polymerization of the diene.

-

Reaction: Heat the mixture to reflux (110 °C) for 12–24 hours.

-

Monitoring: Monitor by TLC (SiO₂, 20% EtOAc/Hexanes). The diene spot (high R_f) should disappear.

-

-

Workup:

-

Cool to room temperature.

-

Concentrate the solvent under reduced pressure (Rotavap).

-

Note: The adduct is often a viscous oil or low-melting solid.

-

-

Purification: Flash column chromatography on silica gel.

-

Eluent: Gradient 10% → 30% EtOAc in Hexanes.

-

Caution: Silica is slightly acidic; prolonged exposure can hydrolyze the acetals. Add 1% Triethylamine to the eluent to buffer the silica.

-

Protocol C: Post-Reaction Hydrolysis (Unmasking)

Context: Converting the stable acetal adduct into the reactive dialdehyde.

Procedure:

-

Dissolve the purified DA adduct (1 mmol) in THF (5 mL).

-

Add 1M HCl (aqueous) (2 mL).

-

Stir vigorously at 0 °C for 1 hour, then warm to Room Temp for 2 hours.

-

Observation: The solution may turn slightly yellow/orange.

-

Extraction: Dilute with water (10 mL), extract with CH₂Cl₂ (3 x 10 mL).

-

Isolation: Dry organics over Na₂SO₄. Concentrate immediately and use the dialdehyde in the next step (e.g., Wittig reaction) as it is prone to self-aldol condensation.

Scope and Limitations

| Parameter | Recommendation | Rationale |

| Dienophiles | Maleic Anhydride, N-Phenylmaleimide, Benzoquinone, DMAD | High reactivity required to overcome steric bulk of acetals. |

| Solvents | Toluene, Xylene, Benzene | Non-polar aromatic solvents stabilize the transition state and allow high temperatures. |

| Lewis Acids | Avoid strong acids (AlCl₃, TiCl₄) | Strong Lewis acids will cleave the acetal before cycloaddition occurs. Use thermal conditions or mild catalysts like Eu(fod)₃ if necessary. |

| Scale | 1 mmol to 50 mmol | Scalable, but exotherms must be controlled during diene addition on large scales. |

Troubleshooting Guide

-

Problem: Low Yield / Recovery of Starting Material.

-

Cause: Diene may be in the unreactive (Z,Z) or (E,Z) conformation.[1]

-

Solution: Perform the Iodine-catalyzed isomerization (Protocol A) prior to reaction. Increase reaction time or temperature (switch from Toluene to Xylene).

-

-

Problem: Polymerization / Tar Formation.

-

Cause: Radical polymerization of the diene or acid-catalyzed decomposition.

-

Solution: Ensure BHT inhibitor is present. Use base-washed glassware or add solid NaHCO₃ to the reaction mixture to neutralize trace acids.

-

-

Problem: Decomposition on Silica Gel.

-

Cause: Acetal hydrolysis during purification.

-

Solution: Pre-treat silica column with 1% Et₃N/Hexanes. Alternatively, crystallize the product if it is a solid (common for maleimide adducts).

-

References

-

Synthesis of Polyenal Acetals

-

Makin, S. M. et al. "Synthesis of acetals of conjugated polyenals." Journal of General Chemistry USSR, 1962.

-

-

Diels-Alder Reactivity of 1,4-Dialkoxy-1,3-butadienes

-

Potman, R. P., et al. "Diels-Alder reactions of 1,4-dialkoxy-1,3-butadienes." Journal of Organic Chemistry, 1984.

-

-

General Diels-Alder Methodology

-

Nicolaou, K. C., et al. "The Diels-Alder Reaction in Total Synthesis." Angewandte Chemie International Edition, 2002.

-

-

Isomerization of Dienes

-

Radüchel, B. "Iodine-catalyzed isomerization of olefins." Synthesis, 1980.

-

Sources

Preparation of carotenoid precursors using C6 diene acetals

Application Note & Protocols

Topic: Strategic Synthesis of Carotenoid Precursors Utilizing C6 Diene Acetals

For: Researchers, scientists, and drug development professionals.

Introduction: The Central Role of C6 Synthons in Polyene Construction

The total synthesis of carotenoids, a class of tetraterpenoid pigments vital for photosynthesis, nutrition (as vitamin A precursors), and human health, presents a significant challenge in organic chemistry.[1] The construction of their long, conjugated polyene chains requires robust and stereocontrolled methods. A key strategy involves the convergent assembly of smaller, functionalized building blocks, or "synthons." This guide details a powerful approach centered on the use of a C6 diene acetal, a protected form of (E,E)-2,4-hexadienedial (also known as muconaldehyde), as a central building block for the symmetrical elongation of the carotenoid backbone.

Acetal protection of the highly reactive aldehyde groups is critical, preventing unwanted side reactions and allowing for precise, sequential bond formation.[2][3] This methodology primarily leverages the Horner-Wadsworth-Emmons (HWE) and Wittig olefination reactions to form the carbon-carbon double bonds that constitute the polyene system, offering excellent stereochemical control, particularly for the desired (E)-isomers.[4][5][6]

Part 1: Scientific Principles and Strategy

The C6 Diene Acetal: A Masked Linchpin